molecular formula C9H10F2N2O2 B2578879 [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-66-7

[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B2578879
CAS RN: 1002032-66-7
M. Wt: 216.188
InChI Key: KFYMLAWTVBTSLH-UHFFFAOYSA-N
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Description

“[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” (CAS# 1002032-66-7) is a research chemical . It has a molecular weight of 216.18 and a molecular formula of C9H10F2N2O2 .


Molecular Structure Analysis

The molecular structure of “[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” can be represented by the canonical SMILES: C1CC1C2=CC(=NN2CC(=O)O)C(F)F .


Physical And Chemical Properties Analysis

It has a storage temperature of room temperature . The compound has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Late-Stage Difluoromethylation in Medicinal Chemistry

Difluoromethylation is a powerful tool in drug discovery. Researchers have developed methods to introduce the CF₂H group into organic molecules at late stages of synthesis. This compound serves as a valuable building block for creating novel drug candidates. By strategically incorporating the difluoromethyl group, medicinal chemists can enhance drug potency, metabolic stability, and pharmacokinetics .

Fluorinated Biomolecules and Proteins

Site-selective installation of CF₂H onto large biomolecules, such as proteins, has become an exciting area of research. By introducing this fluorinated moiety, scientists can modulate protein function, improve bioavailability, and enhance therapeutic properties. The precise control of fluorination at specific sites within biomolecules is crucial for designing next-generation biopharmaceuticals .

Heterocyclic Chemistry and Agrochemicals

The difluoromethyl group plays a pivotal role in heterocyclic chemistry. Researchers have explored its incorporation into various heterocycles, including pyrazoles. These modified heterocycles exhibit altered reactivity, stability, and biological activity. In the field of agrochemicals, the introduction of CF₂H can lead to novel pesticides, herbicides, and fungicides with improved efficacy and environmental profiles .

Fluorinated Building Blocks for Materials Science

Fluorinated compounds find applications beyond pharmaceuticals. The CF₂H group contributes to the design of functional materials, such as polymers, liquid crystals, and organic semiconductors. By incorporating this motif, researchers can fine-tune material properties, such as solubility, thermal stability, and electronic behavior .

Nucleophilic and Electrophilic Transformations

Difluoromethylation reactions can proceed via nucleophilic or electrophilic pathways. Researchers have developed synthetic methods to selectively introduce the CF₂H group into various functional groups, including C(sp²) and C(sp³) bonds. These transformations enable the construction of complex molecules with fluorinated substituents, which have applications in diverse fields .

Fluorinated Probes for Imaging and Diagnostics

Fluorine-containing compounds are widely used in positron emission tomography (PET) imaging. The difluoromethyl group can be incorporated into radiotracers for non-invasive visualization of biological processes. Researchers explore its potential as a PET probe for imaging specific receptors, enzymes, and disease-related targets in vivo .

Safety and Hazards

The safety data sheet for “[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .

properties

IUPAC Name

2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYMLAWTVBTSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

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